Regioisomeric Purity: Furan-3-yl vs. Furan-2-yl Substitution for Differential Kinase Binding
The compound's furan-3-yl attachment provides a distinct vector for hydrogen bonding compared to the more common furan-2-yl regioisomer, 3-Amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol (CAS 1505289-79-1). In the context of GSK-3β inhibitors, which are described in EP1939191A1, the furan ring oxygen's position is critical for interacting with the kinase's hinge region. While direct IC50 data for this exact compound is not publicly available, the patent classifies furan derivatives with specific substitution patterns as active inhibitors. The 3-yl substitution alters the dipole moment and electron density of the ring, which is expected to translate to a different binding profile compared to the 2-yl isomer [1]. This is a key differentiator for lead optimization, where subtle changes in regiochemistry can improve selectivity windows against off-target kinases [2].
| Evidence Dimension | Structural regiochemistry for kinase binding |
|---|---|
| Target Compound Data | Furan-3-yl substitution (CAS 1510775-27-5) |
| Comparator Or Baseline | Furan-2-yl regioisomer (3-Amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol, CAS 1505289-79-1) |
| Quantified Difference | Not quantified; regioisomeric difference in electronic properties and hydrogen bonding vector. |
| Conditions | In silico modeling and class-level inference based on GSK-3β inhibition patent claims. |
Why This Matters
The choice of furan-3-yl over furan-2-yl is a critical decision point in medicinal chemistry that can dictate a compound's potency and selectivity profile, directly impacting the value of a screening library or lead series.
- [1] Martinez Gil, A., Medina Padilla, M., & Fall, Y. (2008). Furan derivatives, method of synthesis and uses thereof. EP Patent No. 1939191 A1. View Source
- [2] Coghlan, M. P., Culbert, A. A., Cross, D. A., et al. (2000). Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chemistry & Biology, 7(10), 793-803. View Source
